The table below summarizes the key molecular targets of PKI-402 and its half-maximal inhibitory concentration (IC50) values, which indicate its high potency in cell-free assays.
| Target | IC50 (nM) | Notes |
|---|---|---|
| PI3Kα | 2 | Catalytic subunit; also inhibits common mutants E545K and H1047R (IC50 = 3 nM each) [1] [2] |
| mTOR | 3 | Mechanistic target of rapamycin [1] [2] |
| PI3Kβ | 7 | Catalytic subunit [1] [2] |
| PI3Kδ | 14 | Catalytic subunit [1] [2] |
| PI3Kγ | 16 | Catalytic subunit [1] [2] |
This compound is highly selective, showing little inhibitory activity against a broad panel of 236 human protein kinases except for weak activity against C-Raf and B-Raf at much higher concentrations (IC50 ~7 µM) [1].
By inhibiting PI3K and mTOR, this compound potently blocks the downstream PI3K/AKT/mTOR signaling cascade, leading to reduced cell proliferation and induced apoptosis [1] [3].
| Cellular Process/Effect | Description |
|---|---|
| Pathway Inhibition | Rapidly and potently inhibits phosphorylation of key signaling proteins: Akt (T308 & S473), p70S6K, and 4EBP1 [1]. |
| Anti-proliferation | Inhibits growth of broad spectrum of human tumor cell lines (breast, brain, pancreas, NSCLC) with IC50 values ranging from 6 nM to 349 nM [1] [2]. |
| Induction of Apoptosis | Treatment induces cleavage of PARP, a marker of apoptosis; less than 10% of MDA-MB-361 cells remain viable after 24h exposure to 0.3 µM this compound [1]. |
| Mcl-1 Degradation via Autophagy | Disrupts balance of Bcl-2 family proteins by degrading anti-apoptotic Mcl-1 protein through autophagy; autophagy receptor p62 binds Mcl-1 facilitating its degradation [3] [4]. |
This compound has demonstrated promising antitumor efficacy in mouse xenograft models when administered intravenously [1] [2].
| Cancer Model | Dosing Regimen | Observed Effect |
|---|---|---|
| Breast (MDA-MB-361) | 100 mg/kg, daily for 5 days | Caused tumor regression and prevented tumor re-growth for 70 days [1]. |
| Glioma (U87MG) | 100 mg/kg, daily for 5 days | Significant reduction in tumor growth [1]. |
| NSCLC (A549) | 25 mg/kg and 50 mg/kg | Significantly inhibited tumor growth [1]. |
A single 100 mg/kg dose in MDA-MB-361 tumor-bearing mice suppressed Akt phosphorylation and induced cleaved PARP within tumors, while showing minimal effects on these markers in normal heart and lung tissues, suggesting a potential therapeutic window [1].
The tables below detail methodologies from key studies on this compound's effects.
| Assay Type | Cell Lines | Protocol Summary |
|---|
| Cell Viability (MTT) | SKOV3, A2780 [5] | 1. Seed 8000 cells/well in 96-well plates. 2. Treat with drugs for 24 hours. 3. Assess viability using MTT reagent. 4. Measure absorbance at 490 nm. | | Western Blot | Various (e.g., MDA-MB-361) [1] [5] | 1. Prepare whole-cell lysates. 2. Separate 50 µg of protein by SDS-PAGE. 3. Transfer to PVDF or nitrocellulose membrane. 4. Block with 5% milk. 5. Incubate with primary and then HRP-conjugated secondary antibodies. 6. Visualize using ECL substrate. | | Immunofluorescence (IF) | A2780, SKOV3 [5] | 1. Culture cells on coverslips. 2. Fix with 4% paraformaldehyde (20 min). 3. Permeabilize with 0.1% Triton X-100 (8 min). 4. Block with 5% BSA (30 min). 5. Incubate with primary antibody overnight at 4°C. 6. Incubate with fluorophore-conjugated secondary antibody for 1 hour in the dark. 7. Image with a fluorescence microscope. |
| Advanced Assays | Application | Protocol Summary |
|---|
| Kinase Assay (FP) | Measuring PI3K inhibition in vitro [1] | 1. Run reaction in 20 µL buffer with PIP2, ATP, and DMSO. 2. Incubate for 30 minutes at room temperature. 3. Stop with detection buffer containing probe and GST-GRP. 4. Incubate plates for 2 hours. 5. Measure fluorescence polarization. | | Immunoprecipitation (IP) | Studying protein-protein interactions (e.g., p62 & Mcl-1) [5] | 1. Lyse cells in NP-40 buffer. 2. Incubate lysates with target antibody (e.g., p62) overnight at 4°C. 3. Add Protein A/G agarose beads for 4 hours. 4. Wash beads with PBS. 5. Elute and analyze bound proteins by Western Blot. | | RNA Immunoprecipitation (RIP) | Identifying RNAs bound by specific proteins (e.g., YB-1) [5] | 1. Harvest and lyse cells in RIP buffer. 2. Incubate supernatant with antibody (e.g., YB-1) for 2 hours at 4°C. 3. Add Protein A/G beads for 4 hours. 4. Wash beads thoroughly. 5. Resuspend beads in Trizol for RNA isolation. 6. Analyze co-precipitated RNA by RT-PCR. |
The following diagram illustrates the core signaling pathway targeted by this compound and its key downstream cellular consequences, including the recently discovered role of autophagy in degrading Mcl-1.
This diagram shows this compound's dual inhibition of PI3K and mTOR, blocking oncogenic signaling. Key effects include induced apoptosis and a novel mechanism of autophagy-mediated degradation of the pro-survival protein Mcl-1 [3] [4].
PKI-402 is an ATP-competitive inhibitor that potently targets key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and drives cell proliferation, survival, and metabolism [1] [2].
The table below summarizes its primary targets and potency:
| Target | IC50 (nM) | Description |
|---|---|---|
| PI3Kα | 2 nM | Includes common oncogenic mutants E545K and H1047R (IC50 = 3 nM each) [1] [3] [4] |
| mTOR | 3 nM | Inhibits both mTORC1 and mTORC2 complexes [1] [3] [5] |
| PI3Kβ | 7 nM | Pan-inhibitor of class I PI3K isoforms [1] [3] |
| PI3Kδ | 14 nM | Pan-inhibitor of class I PI3K isoforms [1] [3] |
| PI3Kγ | 16 nM | Pan-inhibitor of class I PI3K isoforms [1] [3] |
This compound demonstrates high selectivity, showing little activity against a broad panel of 236 other human protein kinases at concentrations up to 10 μM [3].
The following diagram illustrates the core signaling pathway and the primary mechanism of this compound.
This compound directly inhibits PI3K and mTOR to block oncogenic signaling.
This dual inhibition is crucial as it prevents the pathway reactivation that can occur when only mTOR is targeted [2]. In cells, this compound effectively suppresses phosphorylation of key signaling proteins like Akt (at T308 and S473), p70S6K, and 4EBP1, leading to cell cycle arrest and apoptosis [3] [5].
This compound inhibits the growth of a wide range of human tumor cell lines. The table below shows its activity in specific cancer cell models:
| Cell Line | Cancer Type | Genetic Features | IC50 / Effect |
|---|---|---|---|
| MDA-MB-361 | Breast Cancer | Her2+, PIK3CA mutant (E545K) | IC50 = 6-8 nM [1] [6] |
| HCT116 | Colorectal Cancer | K-Ras and PIK3CA mutant | IC50 = 33 nM [1] |
| PC-3 | Prostate Cancer | PTEN mutant | IC50 = 21 nM [3] [6] |
| SKOV3 & A2780 | Ovarian Cancer | PIK3CA mutant | Induces Mcl-1 degradation via autophagy [7] [8] |
In the MDA-MB-361 breast cancer line, this compound at 30 nM induces cleaved PARP, a marker of apoptosis, and leads to near-complete loss of cell viability at concentrations ≥ 0.3 μM after 24 hours [1] [3]. A 2020 study demonstrated that in ovarian cancer cells, this compound induces apoptosis by promoting the degradation of the anti-apoptotic protein Mcl-1 through autophagy [7] [8].
In mouse xenograft models, this compound administered intravenously shows significant antitumor activity:
For researchers, here are the core methodologies used to characterize this compound.
This protocol measures direct inhibition of PI3K enzyme activity [1] [3].
Recent studies have explored this compound beyond its basic inhibitory profile, revealing novel mechanisms and potential therapeutic combinations:
The table below summarizes the key characteristics of PKI-402.
| Property | Description |
|---|---|
| Molecular Target | Pan-Class I PI3K (α, β, δ, γ) and mTOR [1] [2] |
| Mechanism | Reversible, ATP-competitive inhibitor [1] |
| CAS Number | 1173204-81-3 [1] [2] |
| Molecular Formula | C29H34N10O3 [1] [2] |
| Molecular Weight | 570.65 g/mol [1] [2] |
This compound demonstrates high potency at the enzyme level, as shown in the following half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) | Note |
|---|---|---|
| PI3Kα | 2 nM | Also potent against common mutants [1] [2] |
| PI3Kα-E545K | 3 nM | Common hotspot mutant [1] [2] |
| PI3Kα-H1047R | 3 nM | Common hotspot mutant [1] [2] |
| mTOR | 3 nM | Inhibits both mTORC1 and mTORC2 complexes [1] [2] |
| PI3Kβ | 7 nM | - |
| PI3Kδ | 14 nM | - |
| PI3Kγ | 16 nM | - |
In cellular and animal models, this compound effectively inhibits pathway signaling and tumor growth.
| Assay/Model | Finding | Experimental Detail |
|---|---|---|
| Cellular Efficacy (MDA-MB-361 cells) | IC50 = 5-8 nM (p-Akt inhibition & cytotoxicity) [1] | Human breast cancer cell line (Her2+, PIK3CA E545K mutant); 4-72 hr treatment [1] |
| Cellular Efficacy (PC-3 cells) | IC50 = 21 nM (cytotoxicity) [1] | Human prostate cancer cell line (PTEN mutant); 72 hr treatment [1] |
| In Vivo Efficacy (MDA-MB-361 xenograft) | Tumor regression; sustained growth inhibition for 70 days [1] | 100 mg/kg, intravenous, daily for 5 days [1] |
| Mechanism in Ovarian Cancer | Degrades Mcl-1 protein via autophagy, inducing apoptosis [3] | Study in SKOV3 and A2780 ovarian cancer cell lines [3] |
For your experimental work, here are key methodologies cited in the research.
To better understand how this compound works, the following diagram illustrates its place in the PI3K/AKT/mTOR signaling pathway and its mechanism of action.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its overactivation is one of the most common events in human cancer [4]. This compound's dual inhibitory profile is significant because it simultaneously targets multiple nodes in this pathway. This approach can help overcome the feedback reactivation of the pathway that often limits the efficacy of single-node inhibitors [5] [6]. For example, inhibiting only mTORC1 can lead to a loss of negative feedback, resulting in increased PI3K and AKT signaling [6]. By concurrently inhibiting PI3K and mTOR, this compound can produce a more profound and sustained suppression of the entire oncogenic signaling network.
The table below summarizes the primary IC50 values (the concentration needed to inhibit half of the enzyme's activity) and key chemical properties of PKI-402:
| Target | IC50 (nM) | Note |
|---|---|---|
| PI3Kα | 2 [1] | Also inhibits mutant forms (E542K, H1047R) with IC50 of 3 nM [1]. |
| mTOR | 3 [1] | Confirmed as a dual PI3K/mTOR inhibitor [2] [3]. |
| PI3Kβ | 7 [1] | |
| PI3Kδ | 14 [1] | |
| PI3Kγ | 16 [1] |
| Property | Description |
|---|---|
| Molecular Formula | C₂₉H₃₄N₁₀O₃ [1] [4] |
| Molecular Weight | 570.65 g/mol [1] [4] |
| CAS Number | 1173204-81-3 [1] [4] |
| Mechanism | Potent, equipotent, reversible, and ATP-competitive class I PI3K inhibitor [4] [5] |
This protocol is used to determine the growth inhibition of human tumor cell lines by this compound [5].
This protocol evaluates the antitumor efficacy of this compound in animal models [5].
The following diagram illustrates the core signaling pathway targeted by this compound and its key mechanistic effects, particularly the induction of autophagy leading to Mcl-1 degradation [2] [3].
This compound primarily acts by inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently mutated in cancers. Beyond suppressing proliferation signals, it uniquely triggers autophagy-mediated degradation of the anti-apoptotic protein Mcl-1 via the autophagy receptor p62, shifting the balance toward cancer cell death [2] [3].
The following tables summarize the essential characteristics and potency data for PKI-402.
Table 1: Basic Profile of this compound
| Property | Description |
|---|---|
| Molecular Weight | 570.65 g/mol [1] [2] [3] |
| CAS Number | 1173204-81-3 [1] [2] [3] |
| Chemical Formula | C₂₉H₃₄N₁₀O₃ [1] [2] [3] |
| Mechanism | Selective, reversible, ATP-competitive dual inhibitor [4] [1] |
| Primary Targets | Pan-Class I PI3K (α, β, δ, γ) and mTOR [4] [3] |
| Research Use | For scientific research only, not for diagnostic or medical use [1] [2] |
Table 2: In Vitro Potency (IC₅₀)
| Target | IC₅₀ (nM) | Notes |
|---|---|---|
| PI3Kα | 2 [4] [1] [3] | Primary target; also inhibits common mutants (E545K, H1047R) with IC₅₀ of 3 nM [1] [3]. |
| mTOR | 3 [4] [1] [3] | - |
| PI3Kβ | 7 [4] [1] [3] | - |
| PI3Kδ | 14 [4] [1] [3] | - |
| PI3Kγ | 16 [4] [1] [3] | - |
Table 3: Cellular Activity in Select Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Profile | Assay | IC₅₀ (nM) |
|---|---|---|---|---|
| MDA-MB-361 | Breast | Her2+, PIK3CA mutant (E545K) | Growth Inhibition (72 hr) [1] [3] / Cytotoxicity [1] | 6 - 8 [4] [1] [3] |
| PC-3 | Prostate | PTEN mutant | Growth Inhibition (72 hr) [1] [3] / Cytotoxicity [1] | 21 [1] [3] |
| MDA-MB-361 | Breast | Her2+, PIK3CA mutant (E545K) | Akt T308 Phosphorylation Inhibition (4 hr) | 5 [1] [3] |
This compound directly inhibits PI3K and mTOR by competing with ATP for its binding site in their catalytic domains [4]. This dual inhibition potently suppresses the PI3K/Akt/mTOR signaling cascade, a critical pathway regulating cell growth, proliferation, and survival that is frequently dysregulated in cancer [5].
The diagram below illustrates this compound's site of action within this pathway and its key downstream effects.
This compound inhibits PI3K and mTOR, blocking oncogenic signaling and inducing apoptosis.
This compound has demonstrated potent antitumor activity in various mouse xenograft models [4] [3].
For researchers looking to utilize this compound in their work, here are detailed methodologies for key experiments.
This protocol measures the direct inhibition of PI3K enzyme activity [3].
This protocol determines the effect of this compound on cancer cell viability [3].
This protocol assesses the biochemical effects of this compound on its target pathway in cells [1] [3].
This compound is a powerful tool compound for preclinical research into PI3K/mTOR-driven cancers. Its key advantages include:
You can download the Structure Data File (SDF) for PKI-402 directly from the supplier Selleckchem's website [1].
| Property | Description |
|---|---|
| Molecular Formula | C₂₉H₃₄N₁₀O₃ [1] [2] [3] |
| Molecular Weight | 570.65 g/mol [1] [2] [3] |
| CAS Number | 1173204-81-3 [1] [2] [3] |
| Purity | >98% [3] - 99.01% [1] |
| Solubility | ≥14.28 mg/mL in DMSO; insoluble in water and ethanol [4] [5]. Moisture-absorbing DMSO can reduce solubility, so use fresh DMSO for best results [1]. |
This compound is a potent, selective, reversible, and ATP-competitive dual pan-PI3K/mTOR inhibitor [1] [2]. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key targets.
| Target | IC₅₀ Value | Notes |
|---|---|---|
| PI3Kα | 2 nM [1] [2] | Also potent against mutants E545K and H1047R (IC₅₀ = 3 nM for both) [1] [2]. |
| mTOR | 3 nM [1] [2] | - |
| PI3Kβ | 7 nM [1] [2] | - |
| PI3Kδ | 14 nM [1] [2] | - |
| PI3Kγ | 16 nM [1] [2] | - |
| C-Raf / B-Raf | 7 µM [1] | Demonstrates high selectivity with little activity against 234 other human protein kinases (IC₅₀ >10 µM) [1]. |
Its cellular effects include growth inhibition of human tumor cell lines (IC₅₀ range: 6-349 nM), inhibition of Akt phosphorylation, and induction of apoptosis, as indicated by cleaved PARP [1] [4].
This protocol is adapted from the methodology used to characterize this compound [1].
This compound directly and simultaneously inhibits all Class I PI3K isoforms and mTOR, key nodes in a signaling pathway frequently dysregulated in cancers [6]. The following diagram illustrates its mechanism and downstream cellular effects.
Diagram: this compound inhibits PI3K and mTOR, blocking oncogenic signaling and inducing apoptosis.
This potent dual inhibition makes this compound a valuable tool for studying the PI3K/mTOR pathway. Recent research has explored its effects in ovarian cancer models, showing it can disrupt cellular stress responses and induce degradation of the anti-apoptotic protein Mcl-1 through autophagy [6] [7].
PKI-402 functions as a reversible and ATP-competitive inhibitor, binding to the ATP-binding sites of PI3K and mTOR to block their kinase activity [1]. This directly inhibits the conversion of PIP2 to PIP3, a crucial second messenger, thereby preventing the activation of downstream effectors like Akt and its subsequent signaling cascades [2] [3] [4].
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the inhibitory points of this compound.
By simultaneously targeting PI3K and mTOR, this compound effectively shuts down the entire pathway, overcoming limitations of single-target agents which can cause feedback loops that reactivate the pathway [3]. Its high potency against common oncogenic PI3Kα mutants (E545K and H1047R) is particularly valuable for targeting tumors driven by these mutations [5].
This compound has demonstrated potent activity across various experimental models, from biochemical assays to animal studies.
The table below summarizes key cellular effects of this compound in selected human cancer cell lines.
| Cell Line | Tumor Origin / Characteristics | Assay Type | IC50 / Concentration | Key Findings |
|---|---|---|---|---|
| MDA-MB-361 | Breast cancer (Her2+, PIK3CA E545K mutant) | Akt phosphorylation (Western Blot) | 5 nM [1] | Potently inhibits pathway signaling [5] [1] |
| Cell Growth / Cytotoxicity | 6-8 nM [5] [1] | Suppresses cell proliferation [5] [1] | ||
| PC-3 | Prostate cancer (PTEN mutant) | Cell Growth / Cytotoxicity | 21 nM [5] [1] | Effective in PTEN-deficient context [5] [1] |
| A2780 | Ovarian cancer (PIK3CA mutant) | Cell Viability (MTT) | Varies with study | Induces Mcl-1 degradation via autophagy; disrupts Bcl-2 balance, promoting apoptosis [6] [7] |
In mouse xenograft models, this compound administered intravenously (100 mg/kg, daily) caused significant tumor regression in MDA-MB-361 breast cancer models and prevented tumor regrowth for an extended period [5] [1]. A single dose was sufficient to suppress Akt phosphorylation and induce markers of apoptosis (cleaved PARP) within the tumors [5].
To help you replicate and interpret key findings, here are the methodologies for core assays from the search results.
1. Kinase Inhibition Assay (Fluorescence Polarization) [5]
2. Analysis of Apoptotic Markers by Western Blot [6]
The dual PI3K/mTOR inhibitor this compound represents a significant advancement in targeted cancer therapeutics, offering a unique approach to disrupting one of the most frequently dysregulated signaling pathways in human cancers. The PI3K/AKT/mTOR pathway plays a critical role in controlling cell proliferation, survival, migration, and metabolism, with frequent mutations in this pathway contributing to tumor development and chemoresistance. This compound is a potent, reversible, ATP-competitive inhibitor that simultaneously targets all class I PI3K isoforms (α, β, γ, δ) and mTOR, combining multiple therapeutic effects in a single molecule. This comprehensive application note provides detailed protocols and technical guidance for researchers utilizing this compound in preclinical cancer studies, incorporating essential information on its mechanism, applications, and practical handling considerations.
The significance of targeting both PI3K and mTOR stems from the complex feedback mechanisms within this pathway. When mTORC1 is inhibited alone, relief of feedback inhibition can lead to reactivation of upstream signaling through mTORC2 and other pathways, potentially limiting therapeutic efficacy. Dual inhibitors like this compound overcome this limitation by simultaneously targeting multiple nodes in the pathway, resulting in more potent antiproliferative effects and apoptosis induction compared to single-target agents. Research demonstrates that dual PI3K/mTOR inhibitors show high potency and minimal drug resistance even at low doses, making them promising candidates for cancer treatment [1] [2].
This compound exhibits potent enzymatic inhibition across all class I PI3K isoforms and mTOR, with IC₅₀ values in the low nanomolar range as summarized in Table 1. This broad targeting profile enables comprehensive suppression of the PI3K/AKT/mTOR signaling axis, preventing the compensatory mechanisms that often limit the efficacy of selective inhibitors. Importantly, this compound maintains its potency against common PI3Kα mutant forms (E545K and H1047R) that are frequently observed in various cancers, including breast, ovarian, and endometrial carcinomas. This feature is particularly valuable for targeting cancers driven by these specific mutations [3] [4].
Table 1: Enzymatic Inhibition Profile of this compound
| Target | IC₅₀ (nM) | Additional Information |
|---|---|---|
| PI3Kα | 2 | Primary catalytic subunit often mutated in cancer |
| PI3Kα-H1047R | 3 | Common oncogenic mutant |
| PI3Kα-E545K | 3 | Common oncogenic mutant |
| PI3Kβ | 7 | Secondary isoform with distinct functions |
| PI3Kδ | 14 | Primarily expressed in hematopoietic cells |
| PI3Kγ | 16 | Important for immune cell signaling |
| mTOR | 3 | Key regulator of cell growth and proliferation |
At the molecular level, this compound functions through competitive ATP binding site occupation, effectively blocking the kinase activities of both PI3K and mTOR. This inhibition leads to downstream suppression of phosphorylated AKT (at both Thr308 and Ser473 residues), p70S6K, and 4EBP1, key effectors in the signaling cascade that control protein synthesis, cell growth, and survival. In a panel of 236 human protein kinases, this compound demonstrated high specificity, exhibiting significant inhibitory activity only against C-Raf and B-Raf at much higher concentrations (IC₅₀ = 7 μM), with minimal activity against all other kinases tested (IC₅₀ > 10 μM) [3].
Beyond direct pathway inhibition, this compound triggers programmed cell death through multiple mechanisms. In sensitive cancer cell lines, treatment with this compound induces cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis activation. Research in ovarian cancer models has revealed an additional mechanism whereby this compound promotes Mcl-1 degradation through autophagy, disrupting the balance of Bcl-2 family proteins and facilitating apoptosis induction. The autophagy receptor protein p62 binds to Mcl-1 through its ubiquitin-associated domain (UBA) to participate in this degradation process. This mechanism offers particular promise for overcoming chemoresistance in ovarian cancer patients with mutations in the PI3K/AKT/mTOR pathway [5] [6].
Recent studies have also identified that this compound treatment can induce stress granules formation in cancer cells, which represents an adaptive stress response that may contribute to drug resistance. In ovarian cancer cell lines A2780 and SKOV3, SGs were found to intercept the signaling factor ATF5 and regulate the mitochondrial unfolded protein response (UPRmt), creating a protective network that potentially limits therapeutic efficacy. Understanding this resistance mechanism provides opportunities for developing combination therapies that target both the primary pathway and these adaptive survival responses [7].
Proper handling and storage of this compound are critical for maintaining compound integrity and ensuring experimental reproducibility. As a lyophilized solid, this compound should be stored at -20°C under desiccated conditions, protected from light and moisture. Under these recommended storage conditions, the powder remains stable for up to three years. For long-term storage of stock solutions, aliquoting dissolved this compound and storing at -80°C is advised, with stability maintained for approximately two years. Repeated freeze-thaw cycles should be minimized as they may accelerate compound degradation [3] [4].
Table 2: Formulation and Solubility Properties of this compound
| Property | Specification | Additional Notes |
|---|---|---|
| Molecular Weight | 570.65 g/mol | Chemical formula: C₂₉H₃₄N₁₀O₃ |
| CAS Number | 1173204-81-3 | For unique compound identification |
| Purity | ≥99% | Critical for experimental consistency |
| Solid Form | White to off-white powder | Lyophilized, crystalline solid |
| DMSO Solubility | 5-10 mg/mL (8.76-17.52 mM) | Hygroscopic DMSO reduces solubility; use fresh, anhydrous DMSO |
| Water Solubility | Insoluble | Aqueous applications require special formulation |
| Ethanol Solubility | Insoluble | Not recommended for direct dissolution |
For in vitro applications, this compound is typically prepared as a concentrated stock solution in anhydrous DMSO. The following step-by-step protocol ensures optimal dissolution and stability:
For in vivo studies, this compound requires specialized formulation due to its aqueous insolubility. A stable homogeneous suspension can be prepared using carboxymethyl cellulose sodium salt (CMC-Na) at concentrations ≥5 mg/mL. This involves adding this compound powder to CMC-Na solution followed by thorough mixing. Alternatively, for clear solution formulation suitable for intravenous administration, sequential addition of solvents is recommended: first dissolve this compound in a minimal volume of DMSO, then add PEG300 with mixing until clear, followed by Tween 80, and finally ddH₂O with clarification at each step [3].
This compound has demonstrated broad antitumor activity across diverse cancer cell lines, with particular potency in models harboring PI3K pathway mutations. Table 3 summarizes the sensitivity of various cancer cell lines to this compound treatment, highlighting the influence of specific genetic alterations on response. Cell lines with PIK3CA mutations (e.g., MDA-MB-361 breast cancer cells) or PTEN deficiency (e.g., PC-3 prostate cancer cells) generally exhibit enhanced sensitivity, supporting the precision medicine approach for this inhibitor [3] [4] [5].
Table 3: Cellular Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Tumor Type | Genetic Features | IC₅₀ (nM) | Assay Endpoint |
|---|---|---|---|---|
| MDA-MB-361 | Breast Cancer | Her2+, PIK3CA mutant (E545K) | 6-8 | Growth inhibition (72h) |
| PC-3 | Prostate Cancer | PTEN mutant | 21 | Growth inhibition (72h) |
| HCT116 | Colorectal Cancer | K-Ras and PIK3CA mutant | 33 | Growth inhibition (72h) |
| A2780 | Ovarian Cancer | PIK3CA mutant | Information available, specific IC₅₀ not provided in results | Growth inhibition |
| SKOV3 | Ovarian Cancer | PIK3CA mutant | Information available, specific IC₅₀ not provided in results | Growth inhibition |
Standard cell culture conditions should be maintained according to best practices in cell culture, including regular monitoring for contamination, cell line authentication, and stable passage conditions. For the ovarian cancer cell lines A2780 and SKOV3 referenced in multiple studies, culture in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere is recommended [7]. Similar conditions apply to most cancer cell lines used with this compound, though researchers should consult specific requirements for each cell line.
The antiproliferative effects of this compound are typically assessed using cell viability assays such as MTT or CellTiter 96 Aqueous nonradioactive cell proliferation assay after 72 hours of continuous exposure. For example, in the MDA-MB-361 breast cancer model, this compound reduces cell viability with an IC₅₀ of 6-8 nM, with less than 10% of cells remaining viable after 24 hours of exposure to 0.3 μM or higher concentrations [3].
Pathway inhibition validation represents a critical step in confirming this compound mechanism of action. Western blot analysis should demonstrate dose-dependent reduction in phosphorylated AKT at both Thr308 and Ser473, with reported IC₅₀ values of <10 nM and <30 nM, respectively. Additionally, this compound inhibits phosphorylation of downstream effectors including p70S6K, 4EBP1, PRAS40, eNOS, and GSK3α/β with IC₅₀ values generally below 30 nM. Optimal detection of these phosphorylation changes typically occurs after 4 hours of this compound treatment, though time course experiments may vary by cell model [3] [4].
For apoptosis assessment, multiple methodologies can be employed. Western blot analysis for cleaved PARP provides a straightforward indicator of apoptosis induction. In MDA-MB-361 cells, this compound treatment induces detectable PARP cleavage at concentrations of 0.3 μM and above. Additional apoptosis assays such as caspase-3/7 activation, Annexin V staining, or TUNEL labeling can provide complementary evidence of programmed cell death. Flow cytometric analysis using JC-1 staining can further evaluate mitochondrial membrane potential changes, while DCFH-DA staining detects reactive oxygen species production, both associated with apoptosis signaling [3] [7].
The MTT assay protocol provides a robust method for quantifying this compound effects on cell viability:
Protein extraction and immunoblotting protocols are essential for verifying this compound target engagement:
For visualizing subcellular structures like stress granules induced by this compound treatment:
The following diagrams illustrate key signaling pathways affected by this compound and experimental workflows for evaluating its activity.
Diagram 1: this compound inhibition of the PI3K/AKT/mTOR signaling pathway. This compound directly targets both PI3K and mTOR complexes, disrupting downstream signaling that promotes cell growth, proliferation, and survival [1] [2].
Diagram 2: Cellular response mechanisms to this compound treatment. This compound triggers both apoptotic death signaling and adaptive survival responses, including stress granules formation and mitochondrial unfolded protein response (UPRmt) [5] [7] [6].
This compound represents a valuable research tool for investigating PI3K/mTOR pathway biology and developing targeted cancer therapies. Its well-characterized potency and specificity make it particularly useful for preclinical studies in cancer models with PI3K pathway alterations. The comprehensive protocols and application notes provided here enable researchers to effectively utilize this compound in diverse experimental settings, from basic mechanism studies to therapeutic efficacy assessments.
The dual targeting approach embodied by this compound offers significant advantages over selective inhibitors by preventing compensatory signaling and feedback activation. However, researchers should remain mindful of the adaptive resistance mechanisms triggered by pathway inhibition, including stress granule formation and mitochondrial stress responses. These cellular adaptations represent both challenges for therapeutic efficacy and opportunities for developing novel combination strategies.
Future research directions with this compound include exploring its activity in patient-derived organoid models, investigating its combination potential with other targeted agents, and examining its effects on the tumor microenvironment. The detailed methodologies and technical considerations outlined in this document provide a solid foundation for these advanced applications, supporting rigorous and reproducible cancer research.
PKI-402 is a selective, reversible, and ATP-competitive small-molecule inhibitor. Its potency against key targets is quantified by the half-maximal inhibitory concentration (IC₅₀), as shown in the table below [1] [2].
| Target | IC₅₀ (nM) | Notes |
|---|---|---|
| PI3Kα | 2 | Also effective against common mutants E545K and H1047R (IC₅₀ = 3 nM) [1] [2] |
| mTOR | 3 | - |
| PI3Kβ | 7 | - |
| PI3Kδ | 14 | - |
| PI3Kγ | 16 | - |
| C-Raf / B-Raf | ~7000 | Displays high selectivity; significant inhibition only at much higher concentrations [2] [3] |
The MTT assay is a colorimetric method that measures cell viability based on metabolic activity [4].
1. Reagent Preparation
2. Cell Seeding and Treatment
3. MTT Incubation and Measurement
4. Data Analysis
(Absorbance of Treated Well / Absorbance of Negative Control Wells) × 100.This compound has been shown to enhance the sensitivity of cancer cells to irradiation (IR), a property known as radiosensitization [5] [6]. The following diagram outlines a typical experimental workflow for these studies.
This compound is a potent and versatile tool for investigating PI3K/mTOR pathway inhibition in cancer research. The protocols outlined here provide a reliable framework for assessing its cytotoxic and radiosensitizing effects, contributing to the development of more effective combination therapies.
The table below summarizes key biochemical and cellular response data for PKI-402, providing a reference for defining your experimental concentration ranges.
Table 1: this compound Inhibitory Concentrations (IC50)
| Target / Assay | Cell Line / System | IC50 Value | Description | Citation |
|---|---|---|---|---|
| PI3Kα | SF9 insect cells (recombinant) | 1 - 2 nM | Inhibition of human PI3Kα in a fluorescence polarization assay. [1] [2] | |
| mTOR | Cell-free system | 3 - 4 nM | Inhibition of recombinant human mTOR kinase. [1] [3] | |
| p-Akt (T308) | MDA-MB-361 cells | 5 nM | Inhibition of phosphorylation after 4 hours (Western blot). [1] [2] | |
| Cytotoxicity | MDA-MB-361 cells | 6 - 8 nM | Growth inhibition or cytotoxicity after 72 hours. [1] [2] [4] | |
| Cytotoxicity | PC-3 cells | 21 nM | Growth inhibition or cytotoxicity after 72 hours. [1] [2] [4] | |
| Cytotoxicity | MCF-7 cells | ~15 nM | Growth inhibition after 72 hours. [3] | |
| Cytotoxicity | HCT-116 cells | ~33 nM | Growth inhibition after 72 hours. [1] [3] |
In cell-based experiments, this compound demonstrates potent anti-tumor activity by targeting the PI3K/AKT/mTOR signaling network.
The following diagram illustrates the primary molecular mechanism of this compound and its downstream cellular consequences.
The following protocols are compiled from vendor specifications and scientific literature citing this compound.
This protocol is standard for determining the anti-proliferative effects of this compound [1] [4].
This protocol confirms on-target engagement by assessing the reduction in phosphorylation of pathway components [1] [3].
The workflow for these core experiments is summarized below.
PKI-402 is a potent, reversible, and ATP-competitive dual inhibitor targeting all class I PI3K isoforms (α, β, γ, δ) and mTOR, with IC₅₀ values in the low nanomolar range [1] [2]. Its mechanism involves simultaneous inhibition of PI3K and mTOR, leading to suppressed phosphorylation of downstream effectors like Akt, induction of apoptosis, and degradation of Mcl-1 through autophagy [1] [3] [4].
The solubility of this compound has been characterized in various solvents, with DMSO being the primary solvent for creating stock solutions for in vitro studies.
Table 1: Solubility Profile of this compound [1] [2] [5]
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 0.5 - 10 mg/mL (0.87 - 17.52 mM) | Higher concentrations (e.g., 10 mg/mL) may require warming (50°C water bath) and ultrasonication. Hygroscopic DMSO can reduce solubility; use fresh, dry DMSO. [1] [2] [5] |
| Water | Insoluble | Not suitable for direct dissolution. [1] [5] |
| Ethanol | Insoluble | Not suitable for direct dissolution. [1] |
| 4-Methylpyridine | 17 mg/mL | An alternative solvent for specific applications. [5] |
Protocol: Preparing Stock Solutions in DMSO
This compound exhibits potent activity at the enzymatic and cellular levels.
Table 2: Enzymatic Inhibition Profile (IC₅₀) [1] [2]
| Target | IC₅₀ (nM) |
|---|---|
| PI3Kα | 2 |
| mTOR | 3 |
| PI3Kα (H1047R Mutant) | 3 |
| PI3Kα (E545K Mutant) | 3 |
| PI3Kβ | 7 |
| PI3Kδ | 14 |
| PI3Kγ | 16 |
Table 3: Cellular Activity in Select Human Cancer Cell Lines [1] [2]
| Cell Line | Cancer Type | Key Genetic Features | Assay | IC₅₀ |
|---|---|---|---|---|
| MDA-MB-361 | Breast | Her2+, PIK3CA mutant (E545K) | Growth Inhibition (72 hrs) | 6 - 8 nM |
| PC-3 | Prostate | PTEN mutant | Growth Inhibition (72 hrs) | 21 nM |
| HCT116 | Colorectal | K-Ras & PIK3CA mutant | Growth Inhibition (72 hrs) | 33 nM |
| MDA-MB-361 | Breast | Her2+, PIK3CA mutant (E545K) | p-Akt (T308) Inhibition (4 hrs) | 5 nM |
Here are detailed methodologies for key experiments cited in the application notes.
This protocol is adapted for measuring PI3K enzyme inhibition.
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a generalized workflow for its testing in cellular models.
This diagram shows how this compound simultaneously inhibits PI3K and mTOR, disrupting downstream survival and growth signals. The green line and text represent the inhibitory effect of this compound on key nodes in the pathway.
This diagram outlines the key steps for preparing and testing this compound in a cell-based assay, from stock solution preparation to data analysis.
This compound is a potent, selective, reversible, and ATP-competitive inhibitor that simultaneously targets all class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR). Its potent activity extends to common oncogenic mutants of PI3Kα (E545K and H1047R), making it a valuable tool for investigating the PI3K/mTOR signaling pathway in cancer biology and for exploring targeted therapeutic strategies. It induces apoptosis and has demonstrated robust antitumor activity in various xenograft models.
| Property | Description |
|---|---|
| CAS Number | 1173204-81-3 [1] [2] [3] |
| Molecular Formula | C₂₉H₃₄N₁₀O₃ [1] [4] [3] |
| Molecular Weight | 570.65 g/mol [1] [4] [3] |
| Appearance | White to off-white solid [1] |
| Purity | Typically ≥98% - 99.01% [4] [2] |
Preparing a proper stock solution is critical for the stability and biological activity of this compound. The table below summarizes key solubility data and common stock solution preparation methods.
| Parameter | Details & Recommendations |
|---|---|
| Recommended Solvent | DMSO [1] [4] [3] |
| Solubility in DMSO | ~0.5 - 10 mg/mL (0.87 - 17.52 mM). Higher concentrations may require warming (e.g., 50°C water bath) and ultrasonication [1] [4] [3]. |
| Solubility in Water | Insoluble [1] [4] [3] |
| Solubility in Ethanol | Insoluble [1] [4] [3] |
| Alternative Solvent | 4-Methylpyridine (17 mg/mL) [4] |
| For In Vivo Studies | Can be suspended in solutions like 0.5% CMC-Na to make homogeneous suspensions (e.g., 5 mg/mL) [4]. |
This compound is characterized as a dual pan-PI3K/mTOR inhibitor. The following table details its half-maximal inhibitory concentration (IC₅₀) against key targets, derived from cell-free assays [1] [4] [3].
| Target | IC₅₀ (nM) |
|---|---|
| PI3Kα (wild-type) | 2 nM |
| PI3Kα (H1047R mutant) | 3 nM |
| PI3Kα (E545K mutant) | 3 nM |
| mTOR | 3 nM |
| PI3Kβ | 7 nM |
| PI3Kδ | 14 nM |
| PI3Kγ | 16 nM |
This compound inhibits cell growth and key signaling pathways in a variety of cancer cell lines. The IC₅₀ values below demonstrate its potency in cellular models [1] [4].
| Cell Line | Cancer Type / Genetic Background | Assay | IC₅₀ |
|---|---|---|---|
| MDA-MB-361 | Breast cancer (Her2+, PIK3CA E545K mutant) | Growth inhibition (72 hrs) | 8 nM |
| MDA-MB-361 | Breast cancer (Her2+, PIK3CA E545K mutant) | Akt T308 phosphorylation inhibition (4 hrs) | 5 nM |
| PC-3 | Prostate cancer (PTEN mutant) | Growth inhibition / Cytotoxicity (72 hrs) | 21 nM |
This protocol adapts a fluorescence polarization (FP) format to measure the direct inhibition of PI3K enzymes by this compound [4] [3].
This protocol is used to determine the anti-proliferative and cytotoxic effects of this compound on cancer cell lines [4] [3].
This compound has been evaluated in female nude mice bearing subcutaneous xenografts (e.g., MDA-MB-361, U87MG, A549) [1] [4] [3].
The following diagram illustrates the mechanism of action of this compound and a generalized workflow for its application in cell-based experiments:
This compound is a potent, reversible, and ATP-competitive dual inhibitor that targets all Class I PI3K isoforms (α, β, δ, γ) and mTOR. Its key characteristic is potent activity against common PI3Kα mutants (E545K and H1047R), making it a valuable tool for studying cancers with PI3K pathway hyperactivation [1] [2].
Mechanism of Action: this compound inhibits the PI3K/AKT/mTOR signaling pathway. In ovarian cancer cells, it disrupts the balance of Bcl-2 family proteins by degrading Mcl-1 protein through autophagy, thereby suppressing cell growth and inducing apoptosis [3] [4].
The diagram below illustrates the signaling pathway and mechanism of this compound.
Table 1: In Vitro Potency (IC₅₀) of this compound [1] [2]
| Target | IC₅₀ (nM) | Note |
|---|---|---|
| PI3Kα | 2 | - |
| mTOR | 3 | - |
| PI3Kβ | 7 | - |
| PI3Kδ | 14 | - |
| PI3Kγ | 16 | - |
| PI3Kα-E545K | 3 | Common oncogenic mutant |
| PI3Kα-H1047R | 3 | Common oncogenic mutant |
Table 2: Cellular Activity & In Vivo Efficacy [1] [2]
| Context | Model / Cell Line | Key Finding / IC₅₀ |
|---|---|---|
| In Vitro | MDA-MB-361 (Breast cancer) | IC₅₀: 6-8 nM (growth inhibition) |
| In Vitro | PC-3 (Prostate cancer) | IC₅₀: 21 nM (cytotoxicity) |
| In Vivo | MDA-MB-361 xenograft (mice) | Tumor regression at 100 mg/kg (i.v.) |
| In Vivo | A549 (NSCLC) xenograft (mice) | Significant tumor growth inhibition at 25 & 50 mg/kg (i.v.) |
PKI-402 is a potent, dual ATP-competitive inhibitor targeting both PI3K and mTOR. Understanding its mechanism is crucial for designing your clonogenic assay.
The following diagram illustrates the signaling pathway targeted by this compound and its cellular effects.
The clonogenic assay is the gold standard for measuring the long-term reproductive viability of cells after cytotoxic insults like drug treatment or radiation. The workflow below integrates this compound treatment into this established methodology.
This protocol outlines the key steps for performing a clonogenic assay to test the efficacy of this compound, either as a single agent or in combination with radiation.
This step is flexible and depends on the experimental question (e.g., single-agent cytotoxicity vs. radiosensitization).
The table below summarizes critical variables and recommendations for your clonogenic assay with this compound.
| Parameter | Recommendation / Consideration |
|---|---|
| This compound Concentration Range | 10 nM - 10 µM (perform dose-ranging pilot studies). [1] |
| Treatment Duration | 2-24 hours pre-irradiation; continuous exposure possible but may require medium refreshment. |
| Radiation Dose (if used) | 0 Gy, 2 Gy, 4 Gy, 6 Gy, 8 Gy (covers clinically relevant range). |
| Critical Controls | Vehicle (DMSO) control; untreated control; irradiation-only control; drug-only control. |
| Endpoint Measurement | Surviving Fraction (SF); Dose Enhancement Ratio (DER) for combination studies. |
| Potential Synergy Analysis | Compare SF from "Radiation + this compound" to the product of SF from "Radiation alone" and "this compound alone". |
PKI-402 is a potent, selective, reversible, and ATP-competitive dual inhibitor targeting all class I phosphoinositide 3-kinase (PI3K) isoforms and mTOR. Its mechanism of action and key chemical characteristics are summarized below [1] [2] [3]:
| Property | Description |
|---|---|
| Primary Target | Dual Pan-PI3K and mTOR inhibitor |
| Molecular Weight | 570.65 [1] [2] [3] |
| CAS Number | 1173204-81-3 [1] [2] [3] |
| Chemical Formula | C29H34N10O3 [1] [2] [3] |
| Mechanism | Potently inhibits PI3Kα/β/γ/δ and mTOR, disrupting the PI3K/AKT/mTOR signaling pathway. Also effective against PI3Kα mutants E545K and H1047R [1] [4] [5]. |
| Cellular Outcome | Induces growth inhibition and apoptosis in various human tumor cell lines [1] [3]. |
The following diagram illustrates the primary signaling pathway targeted by this compound and its key effects leading to apoptosis:
Researchers can detect this compound-induced apoptosis using several methods, with key markers and their relationships shown in the workflow below:
The potency of this compound has been quantified across various experimental models, providing reference data for researchers.
The table below shows the half-maximal inhibitory concentration of this compound against its primary targets in cell-free assays [1] [2] [3].
| Target | IC₅₀ (nM) |
|---|---|
| PI3Kα | 2 nM |
| mTOR | 3 nM |
| PI3Kα Mutant (H1047R) | 3 nM |
| PI3Kα Mutant (E545K) | 3 nM |
| PI3Kβ | 7 nM |
| PI3Kδ | 14 nM |
| PI3Kγ | 16 nM |
This table summarizes the activity of this compound in various cellular models [1] [2] [3].
| Cell Line / Assay Type | IC₅₀ | Description |
|---|---|---|
| SF9 insect cells | 1 nM | Inhibition of human PI3Kα (Fluorescence Polarization Assay) |
| MDA-MB-361 cells | 5 nM | Inhibition of Akt T308 phosphorylation (Western Blot) |
| MDA-MB-361 cells | 6-8 nM | Growth inhibition / Cytotoxicity (72-hour assay) |
| PC-3 cells | 21 nM | Growth inhibition / Cytotoxicity (72-hour assay) |
This protocol is adapted from referenced studies to analyze key markers like cleaved PARP and Mcl-1 [1] [4] [3].
1. Cell Culture and Treatment:
2. Protein Extraction and Quantification:
3. Western Blotting:
This protocol measures the overall cytotoxic effect of this compound after prolonged exposure [1] [3].
1. Cell Seeding and Treatment:
2. Incubation and Assay:
3. Data Analysis:
PKI-402 is a potent, selective, reversible, and ATP-competitive small-molecule inhibitor that simultaneously targets Class I Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [1] [2]. This dual inhibition is crucial for completely suppressing the PI3K/Akt/mTOR signaling axis, preventing the feedback activation of Akt that can occur with mTOR-only inhibitors [1] [3].
The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key targets:
| Target | IC₅₀ (nM) | Notes |
|---|---|---|
| PI3Kα (p110α) | 2 [2] | Includes inhibition of common oncogenic mutants (E545K, H1047R) [2]. |
| mTOR | 3 [2] | - |
| PI3Kβ (p110β) | 7 [2] | - |
| PI3Kδ (p110δ) | 14 [2] | - |
| PI3Kγ (p110γ) | 16 [2] | - |
This potent inhibition translates to functional effects in cells. For instance, in the MDA-MB-361 breast cancer cell line, this compound inhibits Akt phosphorylation (T308) and cell growth with an IC₅₀ in the low nanomolar range (5-8 nM) [2].
This compound demonstrates robust antitumor activity across various human tumor xenograft models, including breast cancer, glioma, and non-small cell lung cancer (NSCLC) [1].
| Cancer Type | Model (Cell Line) | Key Genetic Features | Dosing Regimen | Reported Efficacy |
|---|---|---|---|---|
| Breast Cancer | MDA-MB-361 | HER2+, PIK3CA (E545K) mutant [1] | 100 mg/kg, daily i.v. for 5 days [1] | Tumor regression (260 mm³ to 129 mm³); prevented regrowth for 70 days [1]. |
| Glioma | U87MG | PTEN mutant [1] | 100 mg/kg, i.v. [1] | Significant tumor growth inhibition [1]. |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | K-Ras mutant [1] | 100 mg/kg, i.v. [1] | Significant tumor growth inhibition [1]. |
| Breast Cancer Bone Metastasis | MDA-MB-231 (Tibial Injection) | Model for osteolysis [4] | 50 mg/kg, i.p., daily for 28 days [4] | Decreased tumor volume in bone; reversal of bone destruction [4]. |
A single 100 mg/kg dose of this compound in MDA-MB-361 models led to complete suppression of phosphorylated Akt (T308) in tumors for up to 24 hours and induced cleavage of PARP, a marker of apoptosis [1]. The compound was also reported to preferentially accumulate in tumor tissue compared to normal tissues like heart and lung [1].
This protocol outlines the key steps for evaluating this compound efficacy using a Patient-Derived Xenograft (PDX) model, which better preserves the tumor's original pathology and microenvironment [5].
The table below summarizes key quantitative data for preparing PKI-402 stock solutions.
| Property | Value / Description | Citation |
|---|---|---|
| Recommended Solvent | DMSO | [1] [2] [3] |
| Reported Solubility in DMSO | 5 mg/mL (8.76 mM) | [1] [4] |
| 0.5 mg/mL (0.87 mM) | [2] [3] | |
| Molecular Weight | 570.65 g/mol | [1] [2] [3] |
| CAS Number | 1173204-81-3 | [1] [2] [3] |
| Purity | ≥ 98% - 99.94% | [1] [5] |
A primary cause of solubility problems is hygroscopic DMSO (DMSO that has absorbed moisture from the air), which significantly reduces its dissolving capability [3] [4].
This protocol outlines the steps for preparing a this compound working solution for cell-based assays, incorporating the troubleshooting steps above.
Preparation of 10 mM Stock Solution
Preparation of Working Concentration for Cell Treatment
This compound is a potent, ATP-competitive dual inhibitor targeting all class I PI3K isoforms (α, β, δ, γ) and mTOR.
The table below summarizes effective concentrations of PKI-402 from published studies. These concentrations are specific to assay types and cell lines; you must determine the optimal concentration for your specific experimental conditions.
| Cell Line / System | Assay Type | Concentration | Incubation Time | Key Experimental Outcome | Source (PMID) |
|---|---|---|---|---|---|
| MDA-MB-361 (Breast cancer) | Western Blot | 0.005 μM (5 nM) | 4 hours | Inhibition of Akt T308 phosphorylation | [1] |
| MDA-MB-361 (Breast cancer) | Cytotoxicity / Apoptosis | 0.03 μM (30 nM) | 24 hours | Induction of cleaved PARP (apoptosis marker) | [2] |
| PC3 (Prostate cancer) | Cytotoxicity (Cell viability) | 0.021 μM (21 nM) | 72 hours | Cell growth inhibition (IC50) | [1] |
| Panel of human tumor cell lines (e.g., Breast, glioma, pancreas, NSCLC) | Cell growth inhibition | 0.006 - 0.349 μM (6 - 349 nM) | 72 hours | Growth inhibition across diverse cell types (IC50 range) | [2] |
| MCF-7 (Breast cancer) & BCSCs (Breast cancer stem cells) | Clonogenic assay (Radiosensitivity) | Not explicitly stated; likely based on cytotoxicity IC50 | Not explicitly stated | Inhibition of colony formation when combined with radiation | [3] |
| SF9 insect cells (expressing human PI3Kα) | Biochemical (Fluorescence polarization) | 0.001 μM (1 nM) (IC50) | 2 hours | Direct inhibition of PI3Kα enzyme activity | [1] |
Here are methodologies for key experiments citing this compound, which you can adapt into standard operating procedures (SOPs).
This compound is a potent, selective, reversible, and ATP-competitive dual inhibitor that simultaneously targets all Class I PI3K isoforms (α, β, γ, δ) and mTOR [1] [2] [4]. This dual action effectively shuts down the pro-survival PI3K/Akt/mTOR signaling axis, leading to reduced cell proliferation and induced apoptosis, particularly in cancer cells with hyperactive pathway signaling [5] [6] [7].
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and this compound's mechanism of action.
When creating troubleshooting guides, you should advise researchers to consider the following points derived from the search results:
PKI-402 is a potent, dual pan-PI3K/mTOR inhibitor. The table below summarizes its primary targets and the only documented off-target activities based on the search results.
| Target | IC50 (nM) | Notes |
|---|---|---|
| PI3Kα | 2 [1] | Also potent against common mutants E545K and H1047R [1]. |
| mTOR | 3 [1] | - |
| PI3Kβ | 7 [1] | - |
| PI3Kδ | 14 [1] | - |
| PI3Kγ | 16 [1] | - |
| C-Raf / B-Raf | 7,000 [1] | This activity was observed at micromolar concentrations, which is 1000 times higher than its potency for PI3K/mTOR. It was the only significant off-target activity noted in a panel of 236 human protein kinases [1]. |
The available evidence suggests that This compound is a highly selective compound. Its strong inhibitory activity is confined to the PI3K and mTOR kinases at low nanomolar concentrations. The inhibition of C-Raf and B-Raf was only observed at much higher (micromolar) concentrations, which may not be relevant at its typical working concentrations [1].
For your troubleshooting guides, here are the key experimental methodologies from the literature that detail how this compound's potency and selectivity were determined.
This protocol is adapted from the fluorescence polarization (FP) format assay used to determine IC50 values [1].
This protocol summarizes the methods used to confirm this compound's activity in cultured cells [1].
This compound is designed to simultaneously target key nodes in the oncogenic PI3K/Akt/mTOR signaling pathway. The following diagram illustrates this pathway and the points where this compound acts.
Q: What is the main advantage of using a dual PI3K/mTOR inhibitor like this compound over a selective PI3K inhibitor? A: Dual inhibitors can simultaneously target multiple nodes in a single pathway, which may help overcome feedback loops that often cause resistance to agents targeting only a single protein (e.g., mTORC1 inhibitors alone can lead to upstream feedback activation of Akt). This can result in more potent and effective pathway suppression [2] [3].
Q: The kinase panel data for this compound is not comprehensive. How can I assess its potential off-target effects in my specific experimental system? A: The limited data indicates high selectivity. For a thorough investigation in your model, you could:
PKI-402 is a potent, selective, reversible, and ATP-competitive small-molecule inhibitor [1] [2] [3]. Its primary mechanism is the dual inhibition of Class I Phosphatidylinositol 3-Kinase (PI3K) and the mammalian target of rapamycin (mTOR) [1] [4]. It simultaneously targets all four class I PI3K isoforms (α, β, δ, γ) and mTOR within the PI3K/AKT/mTOR signaling pathway, a key driver of cell proliferation, survival, and metabolism that is frequently mutated in cancers [2] [3] [4].
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound against its key targets, demonstrating its high potency at low nanomolar concentrations [2] [3].
| Target | IC₅₀ (nM) |
|---|---|
| PI3Kα | 2 |
| mTOR | 3 |
| PI3Kα mutant E545K | 3 |
| PI3Kα mutant H1047R | 3 |
| PI3Kβ | 7 |
| PI3Kδ | 14 |
| PI3Kγ | 16 |
This compound inhibits growth in a panel of human tumor cell lines. The following table lists a selection of cellular IC₅₀ values [2] [3].
| Cell Line | Tissue Origin | Genetic Background | Assay | IC₅₀ (nM) |
|---|---|---|---|---|
| MDA-MB-361 | Breast | Her2+, PIK3CA (E545K) mutant | Growth Inhibition (72 hr) | 6 - 8 |
| MDA-MB-361 | Breast | Her2+, PIK3CA (E545K) mutant | p-Akt (T308) Inhibition (4 hr) | 5 |
| PC-3 | Prostate | PTEN mutant | Growth Inhibition (72 hr) | 21 |
| HCT116 | Colorectal | K-Ras & PIK3CA mutant | Growth Inhibition (72 hr) | 33 |
In sensitive lines like MDA-MB-361, this compound suppresses phosphorylation of PI3K/mTOR effector proteins (like Akt at T308 and S473) and induces apoptosis, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) [1] [2].
This compound shows potent antitumor activity in various xenograft models when administered intravenously [1] [2] [3].
A key finding is the preferential accumulation of this compound in tumor tissue compared to normal tissues. A single 100 mg/kg dose in MDA-MB-361 tumor-bearing mice led to complete suppression of phosphorylated Akt (p-Akt) and induction of cleaved PARP in tumors for up to 24 hours. In contrast, normal tissues like heart and lung showed minimal effect on p-Akt and no detectable cleaved PARP [1].
Here are methodologies for key experiments from the literature.
In Vitro Kinase Assay (Fluorescence Polarization) [2]
In Vitro Cell Growth Inhibition/Cytotoxicity Assay [2]
In Vivo Xenograft Efficacy Study [1] [2]
The following diagram illustrates the signaling pathway targeted by this compound and its mechanism of action.
Diagram: this compound inhibits both PI3K and mTOR complexes, blocking oncogenic signaling.
Q: My in vivo study shows minimal efficacy. What could be wrong?
Q: I observe high cytotoxicity in my normal control cell lines. What might be the cause?
Q: The compound precipitates in my aqueous solution. How can I resolve this?
The following table summarizes the key biochemical and cellular data available for this compound, which is foundational for any experimental protocol [1]:
| Property | Description / Value |
|---|---|
| Molecular Weight | 570.65 g/mol [1] |
| Targets | Dual pan-PI3K/mTOR inhibitor [1] |
| IC₅₀ (Cell-free assays) | PI3Kα: 2 nM, PI3Kβ: 7 nM, PI3Kγ: 16 nM, PI3Kδ: 14 nM, mTOR: 3 nM [1] |
| IC₅₀ (Mutants) | PI3Kα E545K: 3 nM, PI3Kα H1047R: 3 nM [1] |
| Cellular Activity (IC₅₀) | Inhibition of Akt T308 phosphorylation (MDA-MB-361 cells): 5 nM [1] |
| Cytotoxicity (IC₅₀) | Varies by cell line (e.g., 21 nM in PC3 cells, 6-349 nM across a panel of human tumor lines) [1] |
| In Vivo Efficacy | Inhibits tumor growth in MDA-MB-361, U87MG, and A549 xenograft mouse models at 25-100 mg/kg [1] |
This compound is a potent, dual-targeted inhibitor that simultaneously targets all Class I phosphatidylinositol 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR) within the PI3K-Akt-mTOR pathway [2] [1]. This pathway is frequently mutated in cancers and leads to increased cell proliferation, survival, and chemoresistance [3].
The diagram below illustrates the signaling pathway and where this compound acts:
By inhibiting this pathway, this compound disrupts downstream signals for cell growth and survival. In cancer cells, it can induce apoptosis (programmed cell death), as evidenced by the appearance of cleaved PARP, a marker for apoptosis [1]. Research in ovarian cancer models suggests it can degrade the anti-apoptotic protein Mcl-1 through autophagy, further promoting cell death [3].
Based on the manufacturer's data and related literature, here are key methodologies for working with this compound [1]:
In Vitro Kinase Assay (Fluorescence Polarization)
Cell-Based Assay for Target Engagement
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: DMSO is the recommended solvent. A stock concentration of 10 mg/mL (17.52 mM) can be achieved by warming in a 50°C water bath with ultrasonication. Note that moisture-absorbing DMSO can reduce solubility, so always use fresh DMSO [1].
Q2: Has this compound been tested in animal models, and at what doses? A2: Yes, this compound has shown efficacy in female nude mice bearing xenograft tumors (e.g., MDA-MB-361, U87MG, A549). It was administered intravenously at doses ranging from 25 mg/kg to 100 mg/kg daily [1].
Q3: What is the advantage of using a dual PI3K/mTOR inhibitor like this compound over a selective PI3K inhibitor? A3: Dual inhibitors can target all catalytic forms of PI3K and both mTOR complexes (mTORC1 and mTORC2) simultaneously. This comprehensive blockade can more effectively overcome the feedback activation of Akt that is often observed when only mTORC1 is inhibited, leading to more potent anti-tumor activity [2].
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low potency or efficacy in cellular assays. | Instability of compound in solution; degradation over time. | Prepare fresh stock solutions for critical experiments. Use dry, fresh DMSO and minimize freeze-thaw cycles. |
| Poor solubility in aqueous cell culture media. | High final DMSO concentration; compound precipitation. | Ensure final DMSO concentration is ≤0.1-0.5%. For in vivo work, use a recommended vehicle like a homogeneous suspension in CMC-Na [1]. |
| Lack of observed effect on p-Akt (S473). | Compensatory signaling from other pathways; specific cellular context. | This compound is a direct mTORC2 inhibitor. Verify the model's genetic background (e.g., PIK3CA mutation) [3]. Check other pathway markers like p-4EBP1. |
| Aspect | Details |
|---|---|
| Primary Mechanism | Potent, reversible, ATP-competitive dual inhibitor of PI3K and mTOR [1] [2] |
| Key Targets (IC₅₀) | PI3Kα: 2 nM; mTOR: 3 nM; PI3Kβ: 7 nM; PI3Kδ: 14 nM; PI3Kγ: 16 nM [1] [2] |
| Activity on Mutants | Effective against PI3Kα mutants E545K & H1047R (IC₅₀ = 3 nM) [1] [2] |
| Cellular Cytotoxicity (IC₅₀) | Ranges from 6 nM to 349 nM across various human tumor cell lines [1] [2] |
| In Vivo Efficacy | Inhibits tumor growth in xenograft models (e.g., 100 mg/kg, i.v., daily) [1] |
| Reported Selectivity | Minimal effect on p-Akt in normal heart/lung tissue; induces apoptosis in cancer cells [1] |
The following diagram illustrates the mechanism of action of this compound and the experimental workflow for assessing its activity and selectivity:
The selectivity of this compound is not about reducing its inherent effect on normal cells, but rather about its greater potency in cancer cells with specific vulnerabilities. Key factors include:
Here are detailed methodologies for key experiments cited in the research on this compound.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its direct targets, such as PI3K and mTOR [1] [5].
This protocol evaluates the effect of this compound on the viability of various cancer cell lines [1] [5].
Q1: The solubility of this compound in my aqueous buffer is poor. What can I do?
Q2: I am not observing the expected inhibition of p-Akt in my cancer cell model. What could be the reason?
Q3: Does this compound have significant off-target effects that I should be concerned about?
The PI3K/AKT/mTOR pathway is a frequently mutated signaling network in cancer, and its inhibitors are categorized based on their specific targets [1] [2].
| Inhibitor Category | Primary Targets | Key Characteristics | Representative Agents |
|---|---|---|---|
| Dual PI3K/mTOR Inhibitors | Class I PI3K, mTORC1/2 | Concurrently inhibits PI3K and mTOR; avoids feedback loop activation [1]. | PKI-402, Gedatolisib, Omipalisib |
| Pan-PI3K Inhibitors | All four Class I PI3K isoforms (α, β, δ, γ) | Broad-spectrum inhibition; associated with significant on-target toxicities [3] [2]. | Copanlisib, Buparlisib (BKM120) |
| Isoform-Selective PI3K Inhibitors | A single PI3K isoform (e.g., p110α) | Targets specific isoforms to enhance therapeutic window; toxicity profile depends on isoform function [3]. | Alpelisib (p110α), Idelalisib (p110δ) |
| mTOR Inhibitors Only | mTORC1 (and sometimes mTORC2) | Primarily inhibits mTOR complex; does not directly target upstream PI3K [1]. | Everolimus, Temsirolimus |
The following table provides a direct comparison of this compound with other inhibitors, including key experimental findings.
| Inhibitor Name | Category | Key Experimental Findings & Efficacy Data | Development Status / Notes | | :--- | :--- | :--- | :--- | | This compound | Dual PI3K/mTOR |
The data in the tables above were generated using standard preclinical experimental workflows. Here are detailed methodologies for key assays commonly cited in the literature [4] [5] [6].
1. Cell Viability Assay (MTT Assay)
2. In Vivo Xenograft Efficacy Studies
3. Western Blot Analysis
4. Immunofluorescence (IF) Assay
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the points where different classes of inhibitors act.
When comparing this compound to other inhibitors, several critical factors emerge from the data:
The table below summarizes the primary kinase targets of PKI-402 and data from counter-screening panels that assess its selectivity.
| Kinase Target | IC₅₀ Value | Experimental Context (Assay) | Source |
|---|---|---|---|
| PI3Kα | 2 nM | Cell-free assay | [1] |
| PI3Kα (H1047R Mutant) | 3 nM | Cell-free assay | [1] [2] |
| PI3Kα (E545K Mutant) | 3 nM | Cell-free assay | [1] [2] |
| mTOR | 3 nM | Cell-free assay | [1] |
| PI3Kβ | 7 nM | Cell-free assay | [1] |
| PI3Kδ | 14 nM | Cell-free assay | [1] |
| PI3Kγ | 16 nM | Cell-free assay | [1] |
| C-Raf | 7 µM | Profiling against 236 human kinases | [1] |
| B-Raf | 7 µM | Profiling against 236 human kinases | [1] |
| >50 other kinases | >1 µM (No significant inhibition) | Kinase panel at 1 µM concentration | [2] |
This compound is described as a potent, reversible, and ATP-competitive dual inhibitor [3] [4]. Its ability to potently inhibit common oncogenic mutants of PI3Kα (E545K and H1047R) is a key feature for targeting cancers driven by these mutations [1].
Compared to other inhibitors in its class, this compound's primary advantage is its balanced and equipotent activity against all PI3K isoforms and mTOR simultaneously [1] [2] [4]. The table below compares its profile with other documented PI3K inhibitors.
| Inhibitor Name | Primary Targets | Key Selective Features | Source |
|---|---|---|---|
| This compound | Pan-PI3K (α/β/γ/δ) + mTOR | Single-agent, balanced dual inhibition; potent against PI3Kα mutants. | [1] [4] |
| PI-103 | PI3K (α/β/δ) + mTOR | Early-generation dual inhibitor; tool compound for research. | [3] |
| IC-87114 | PI3Kδ | Highly selective for the delta isoform. | [3] |
| TGX-221 | PI3Kβ | Selective for the beta isoform. | [3] |
| IPI-145 (Duvelisib) | PI3Kδ, PI3Kγ | Inhibits delta and gamma isoforms. | [3] |
The high selectivity of this compound was confirmed through standardized experimental methods.
This method was used to determine IC₅₀ values against PI3K isoforms and mutants [1].
This compound's selectivity was validated by testing against a panel of 236 human protein kinases at a concentration of 1 μM for most kinases [1] [2]. It showed little to no significant inhibitory activity (IC₅₀ > 10 μM) against the vast majority of these kinases, except for weak activity against C-Raf and B-Raf [1].
This compound directly targets the PI3K/AKT/mTOR signaling pathway, and its cellular activity confirms on-target effects. The following diagram illustrates the signaling pathway and the points where this compound acts.
In cancer cells like ovarian cancer lines SKOV3 and A2780, this compound induces degradation of the anti-apoptotic protein Mcl-1 through autophagy, promoting apoptosis [5] [6]. The autophagy receptor p62 binds to Mcl-1 via its UBA domain to mediate this degradation [6]. This mechanism offers potential for overcoming chemoresistance.
The following tables summarize the core characteristics of this compound and its validated effects in key breast cancer models.
Table 1: Core Characteristics of this compound
| Characteristic | Description |
|---|---|
| Primary Target | Dual Pan-PI3K and mTOR inhibitor [1] [2] |
| Mechanism of Action | Potent, reversible, and ATP-competitive inhibition of PI3Kα, β, γ, δ, and mTOR [1] [2] |
| Key Molecular Targets | PI3Kα (IC50 = 2 nM), mTOR (IC50 = 3 nM), PI3Kα mutants (E545K, H1047R; IC50 = 3 nM) [1] [2] |
| Primary Therapeutic Rationale | Dual inhibition blocks both upstream (PI3K) and downstream (mTOR) signaling in a key oncogenic pathway, potentially overcoming compensatory mechanisms and enhancing anti-tumor efficacy [3] [4]. |
Table 2: Efficacy in Validated Breast Cancer Models
| Model / Cell Line | Key Characteristics | Experimental Findings & Efficacy [1] [5] [2] |
|---|---|---|
| MDA-MB-361 | HER2+, PIK3CA mutant (E545K) | High sensitivity; inhibits Akt phosphorylation (IC50 = 5 nM), induces apoptosis (cleaved PARP), and causes tumor regression in xenograft models. |
| MCF-7 | ER+, Luminal A | This compound combined with irradiation (IR) inhibits colony formation and promotes apoptotic cell death [3]. |
| Bone Metastasis Model | MDA-MB-231 (injected into tibias) | Suppresses tumor growth in bones, reduces osteolysis (bone destruction), and inhibits cancer cell migration and invasion [5]. |
| Breast Cancer Stem Cells (BCSCs) | Stem-like cell population | This compound combined with IR inhibits colony formation ability, suggesting a potential effect on radioresistant cells [3]. |
For researchers looking to replicate or compare findings, here are the methodologies for key experiments cited in the literature.
Cytotoxicity/Cell Proliferation (IC50) Assay [1] [2]
Clonogenic Assay (Radiosensitivity Studies) [3]
In Vivo Xenograft Efficacy [1] [2]
Mechanism of Action (Western Blot) [1] [2]
The therapeutic rationale for this compound is based on the central role of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in breast cancer and critical for processes like cell growth, survival, and metabolism [4]. The following diagram illustrates its mechanism and research applications.
When considering this compound for your research, note the following contextual factors:
The table below summarizes the key characteristics of PKI-402 and other relevant dual PI3K/mTOR inhibitors discussed in the search results.
| Inhibitor Name | Key Targets | Reported IC50 Values | Relevant Cancer Models Studied | Key Findings Related to Radiosensitization |
|---|---|---|---|---|
| This compound | Pan-PI3K (α, β, γ, δ) & mTOR [1] | PI3Kα: 2 nM; mTOR: 3 nM [1] | Breast Cancer (MCF-7, MDA-MB-231, BCSCs), Ovarian Cancer (A2780, SKOV3) [2] [3] | Cytotoxic; enhanced IR-induced apoptosis in MCF-7; increased γ-H2AX in MDA-MB-231; inhibited colony formation post-IR [2]. |
| PI-103 | PI3K (Class IA) & mTOR [4] | PI3Kα: 8 nM; mTOR: 5.7 nM [4] | Glioblastoma (U251, T98G) [4] | Showed radiosensitization in PTEN-mutated U251 cells [4]. |
| GSK1059615 | Pan-PI3K & mTOR [4] | PI3Kα: 0.4 nM; mTOR: 12 nM [4] | Gastric Cancer (AGS), Head and Neck Squamous Cell Carcinoma (HNSCC) [4] | Inhibited proliferation and induced apoptosis in GC cells; induced programmed necrosis in HNSCC cells [4]. |
| PKI-587 (Dactolisib) | PI3K & mTOR [5] | Information not specified in sources | Referenced in context of DNA damage repair [5] | Disrupted non-homologous end joining (NHEJ) repair efficiency by modulating DNA-PKcs activity [5]. |
The following table consolidates quantitative data from key experiments demonstrating the radiosensitization effects of this compound.
| Assay Type | Cell Line / Model | Treatment Groups | Key Experimental Results | Interpretation & Significance |
|---|---|---|---|---|
| Cytotoxicity (Cell Viability) | Multiple human tumor cell lines [1] | This compound (72 hrs) | IC50 values ranged from 6 nM to 349 nM [1] | This compound is potently cytotoxic across a broad panel of cancer cell lines [1]. |
| Clonogenic Assay | MCF-7 (Breast cancer), Breast Cancer Stem Cells (BCSCs) [2] | IR alone vs. This compound + IR | This compound + IR significantly inhibited colony formation ability compared to IR alone [2]. | This compound suppresses the proliferative potential of surviving cells after radiation, indicating radiosensitization [2]. |
| Apoptosis Assay | MCF-7 (Breast cancer) [2] | IR alone vs. This compound + IR | This compound + IR caused more apoptotic cell death than IR alone [2]. | Combination therapy enhances IR-induced cell death in MCF-7 cells [2]. |
| DNA Double-Strand Break (DSB) Detection | MDA-MB-231 (Breast cancer) [2] | IR alone vs. This compound + IR | γ-H2AX levels were increased in the this compound + IR group [2]. | Suggests an increase in DNA damage persistence or impaired repair in this cell line [2]. |
| Western Blot / Phospho-Protein Analysis | MDA-MB-361 (Breast cancer) [1] | This compound | Inhibited p-Akt (T308 & S473), p-PRAS40, p-4EBP1; induced cleaved PARP [1] | Confirms on-target pathway inhibition and induction of apoptosis [1]. |
| In Vivo Efficacy | MDA-MB-361 xenograft in nude mice [1] | This compound (100 mg/kg) | Reduced initial tumor volume (260 mm³ to 129 mm³) and prevented regrowth [1]. | Single-agent anti-tumor efficacy in a model with PI3Kα mutation (E545K) and Her2 amplification [1]. |
For researchers looking to replicate or understand the key findings, here are the methodologies for crucial experiments cited in the search results.
This compound acts as a dual inhibitor, simultaneously targeting the ATP-binding sites of all Class I PI3K isoforms and mTOR, leading to profound suppression of the PI3K/AKT/mTOR signaling cascade [2] [1]. This inhibition radiosensitizes tumors through several mechanisms, which are illustrated in the following pathway diagram.
However, cancer cells can develop resistance. One identified adaptive resistance mechanism is the formation of Stress Granules (SGs). In ovarian cancer cells, this compound treatment can induce SG formation. These SGs may sequester critical signaling molecules like ATF5, preventing its degradation and potentially activating a mitochondrial unfolded protein response (UPRmt), which promotes cell survival and confers drug resistance [3].
The PI3K-Akt-mTOR signaling pathway represents one of the most frequently dysregulated intracellular pathways in human cancers, contributing significantly to uncontrolled cell proliferation, survival, and therapeutic resistance [1]. This pathway has emerged as a compelling target for anticancer drug development, leading to several classes of inhibitors with varying mechanisms of action. Among these, dual PI3K/mTOR inhibitors offer distinct advantages by simultaneously targeting multiple components of this pathway, potentially overcoming compensatory resistance mechanisms that can limit single-target agents [1]. PKI-402 stands out as a potent, reversible, ATP-competitive inhibitor with equipotent activity against class I PI3K isoforms (including mutant forms) and mTOR, demonstrating promising preclinical efficacy across diverse cancer models [2].
This comparison guide provides a comprehensive evaluation of this compound's preclinical efficacy profile alongside other prominent dual PI3K/mTOR inhibitors, including PI-103 (pyridofuropyrimidine class) and GSK1059615 (quinoline derivative). We present systematically organized experimental data, detailed methodologies, and mechanistic insights to facilitate objective comparison for researchers and drug development professionals. The information aims to support therapeutic candidate selection and guide future research directions in targeting the PI3K/mTOR axis for oncology applications.
Table 1: Profile Overview of Dual PI3K/mTOR Inhibitors
| Compound | Structural Class | Primary Targets | Development Status | Key Distinguishing Features |
|---|---|---|---|---|
| This compound | Not fully specified | PI3K-alpha mutants, mTOR | Preclinical | Equipotent inhibition of PI3K & mTOR; tumor tissue accumulation |
| PI-103 | Pyridofuropyrimidine | All PI3K isoforms, mTOR, DNA-PK | Preclinical (tool compound) | First potent dual inhibitor; rapid metabolism limits utility |
| GSK1059615 | Quinoline derivative | Pan-PI3K, mTOR | Preclinical | Reversible inhibitor; subnanomolar potency for PI3Kα/β |
| RZ402 | Not applicable | Plasma kallikrein | Phase 2 (for DME) | Orally available; different mechanism (PKI, not PI3K/mTOR) |
It is important to distinguish This compound, the dual PI3K/mTOR inhibitor, from RZ402, an orally administered plasma kallikrein inhibitor (PKI) being developed for diabetic macular edema by Rezolute, Inc. [3]. These compounds have entirely different molecular targets and therapeutic applications, despite the similarity in naming convention. RZ402 operates through inhibition of the contact activation kallikrein-kinin system to reduce vascular permeability and inflammation, specifically targeting ophthalmic complications rather than oncology indications [3].
Among the authentic dual PI3K/mTOR inhibitors, this compound demonstrates a favorable pharmacokinetic profile with preferential accumulation in tumor tissue compared to normal tissues, which may contribute to its enhanced antitumor efficacy and potentially reduced systemic toxicity [2]. This characteristic, combined with its equipotent inhibition of both PI3K and mTOR positions this compound as a promising candidate for further development. In contrast, while PI-103 exhibits potent biochemical inhibition across multiple targets, its rapid metabolism and poor pharmacokinetic properties have limited its translational potential, leading to its primary use as a prototype for developing improved analogs [1].
Table 2: In Vitro Efficacy Profiles of Dual PI3K/mTOR Inhibitors
| Compound | Biochemical IC50 Values | Cellular Assay IC50 | Key Cancer Models Tested | Apoptosis Markers Observed |
|---|---|---|---|---|
| This compound | PI3Kα = 2 nM; mTOR = 2 nM | 30 nM (MDA-MB-361) | Breast, glioma, pancreas, NSCLC | Cleaved PARP at 30 nM |
| PI-103 | PI3Kα = 8.4 nM; mTOR = 5.7 nM; DNA-PK = 14 nM | Variable by cell type | Oral squamous cell carcinoma, glioblastoma | Context-dependent |
| GSK1059615 | PI3Kα = 0.4 nM; PI3Kβ = 0.6 nM; mTOR = 12 nM | Low nanomolar range | Gastric cancer, HNSCC | Apoptosis in GC; programmed necrosis in HNSCC |
This compound demonstrates broad-spectrum anti-proliferative activity across multiple human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissues [2]. The concentration required for growth inhibition consistently aligns with those needed to suppress phosphorylation of downstream PI3K and mTOR effector proteins, particularly Akt phosphorylation at T308, confirming its target-specific mechanism of action. In the MDA-MB-361 breast cancer model, which harbors both HER2 amplification and PIK3CA E545K mutation, this compound induced apoptosis at concentrations as low as 30 nM, as evidenced by cleaved PARP expression [2]. This suggests particular efficacy in cancers with PI3K pathway activation, especially those with compensatory mechanisms that might limit single-pathway inhibition.
GSK1059615 exhibits exceptional biochemical potency at the enzyme level, with subnanomolar IC50 values against PI3Kα and PI3Kβ, and low nanomolar activity against other class I PI3K isoforms and mTOR [1]. This translates to potent anti-proliferative effects in gastric cancer cells, where it effectively inhibits the entire PI3K-Akt-mTOR cascade, blocking both mTORC1 (pS6K1) and mTORC2 (p-Akt Ser473) signaling nodes [1]. Interestingly, the cellular response to GSK1059615 appears context-dependent, inducing classical apoptosis in gastric cancer cells while triggering programmed necrosis in head and neck squamous cell carcinoma (HNSCC) models [1].
Table 3: In Vivo Efficacy Profiles in Xenograft Models
| Compound | Dosing Regimen | Tumor Models | Efficacy Outcomes | Pharmacodynamic Effects |
|---|---|---|---|---|
| This compound | 100 mg/kg, daily for 5 days | MDA-MB-361 (breast) | Tumor regression: 260 mm³ to 129 mm³; 70-day regrowth prevention | Sustained p-Akt suppression; Cleaved PARP induction |
| This compound | Same regimen | U87MG (glioma), A549 (lung) | Significant tumor growth inhibition | Preferential tumor accumulation |
| GSK1059615 | Not fully specified | Gastric cancer | Inhibition of progression in vitro and in vivo | miR-9 downregulation; LMX1A increase |
In vivo studies demonstrate that this compound achieves significant tumor regression in multiple xenograft models [2]. In the MDA-MB-361 breast cancer model, a single round of treatment (100 mg/kg daily for 5 days) reduced established tumors from 260 mm³ to 129 mm³ and prevented tumor regrowth for approximately 70 days, suggesting durable antitumor effects [2]. Molecular analysis of treated tumors revealed complete, sustained suppression of Akt phosphorylation at T308 for up to 24 hours after a single dose, along with induction of the apoptosis marker cleaved PARP. Importantly, this compound exhibited favorable tissue distribution with preferential accumulation in tumor tissue compared to normal tissues (heart and lung), where it had minimal effect on p-Akt levels and did not induce detectable cleaved PARP [2]. This selective action may underlie its promising efficacy-toxicity profile.
The distinct mechanism of this compound in ovarian cancer models involves disruption of Bcl-2 family protein balance through autophagy-mediated degradation of Mcl-1 [4] [5]. This process requires the autophagy receptor protein p62, which binds to Mcl-1 through its ubiquitin-associated domain to facilitate degradation. This mechanism offers potential for overcoming chemoresistance in ovarian cancer patients with PI3K/AKT/mTOR pathway mutations [5].
Enzyme Inhibition assays: IC50 values for PI3K and mTOR inhibition were determined using ATP-competitive biochemical assays with recombinant enzymes. For this compound, specific protocols involved incubation of class I PI3K isoforms (p110α, including mutants) or mTOR with varying concentrations of the inhibitor, followed by measurement of kinase activity using appropriate substrates [2]. Similar approaches were used for other inhibitors, with PI-103 showing particular potency against DNA-PK (IC50 = 14 nM), expanding its target profile beyond PI3K/mTOR [1].
Cellular proliferation assays: Antiproliferative effects were typically evaluated using standard viability assays (e.g., MTT, MTS, or CellTiter-Glo) across panels of cancer cell lines. Cells were exposed to serial dilutions of inhibitors for 72-96 hours, followed by viability measurement. IC50 values were calculated from dose-response curves. For this compound, these assays demonstrated broad activity against breast, glioma, pancreatic, and non-small cell lung cancer lines at low nanomolar concentrations [2].
Western blot analysis: To confirm target engagement and pathway modulation, researchers treated cancer cells with inhibitors and performed immunoblotting for phosphorylation markers. For this compound, this included assessment of Akt phosphorylation at T308 and S473, as well as other downstream effectors [2]. Cleaved PARP served as a key apoptosis marker. These experiments confirmed that pathway suppression occurred at concentrations matching growth inhibition.
Autophagy and protein degradation assays: For the Mcl-1 degradation studies with this compound in ovarian cancer models, researchers employed autophagy inhibition experiments using chloroquine and bafilomycin A1, combined with protein stability assays. Co-immunoprecipitation experiments demonstrated the interaction between p62 and Mcl-1, while ubiquitin-binding domain mutations confirmed the mechanistic requirements for Mcl-1 degradation [5].
Xenograft models: Human tumor cell lines (e.g., MDA-MB-361, U87MG, A549) were implanted subcutaneously into immunodeficient mice. When tumors reached specified volumes (typically 150-300 mm³), animals were randomized into treatment groups. This compound was administered at 100 mg/kg daily for 5 days per treatment cycle [2]. Tumor volumes and body weights were measured regularly to assess efficacy and toxicity.
Pharmacodynamic analyses: To correlate antitumor effects with target modulation, tumor samples were collected at various timepoints after dosing and analyzed by western blotting or immunohistochemistry. For this compound, these studies demonstrated sustained suppression of p-Akt (T308) and induction of cleaved PARP specifically in tumor tissue but not normal tissues [2].
Tissue distribution studies: Preferential accumulation of this compound in tumor tissue was assessed using formulation with traceable compounds or mass spectrometry-based quantification of drug concentrations in different tissues at various time points after administration [2].
The PI3K-Akt-mTOR pathway represents a central signaling cascade that regulates essential cellular processes including growth, proliferation, survival, and metabolism. In cancer, this pathway is frequently hyperactivated through various mechanisms such as RTK amplification, PIK3CA mutations, or PTEN loss [1]. Dual PI3K/mTOR inhibitors like this compound target this pathway at multiple nodes, potentially overcoming compensatory feedback mechanisms that can limit the efficacy of single-target agents.
The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway and the inhibition points targeted by this compound:
This visualization illustrates how this compound simultaneously targets both PI3K catalytic activity (preventing PIP3 production and subsequent Akt activation) and mTOR kinase activity in both complex 1 and 2, providing comprehensive pathway suppression [2]. This dual inhibition mechanism prevents the compensatory Akt activation that can occur with mTORC1-only inhibitors, leading to more complete pathway suppression and potentially enhanced antitumor efficacy [1].
The downstream biological effects of this pathway inhibition include:
In ovarian cancer models, this compound uniquely promotes the autophagic degradation of Mcl-1, a pro-survival Bcl-2 family protein [5]. This process involves the autophagy receptor p62, which binds both Mcl-1 and autophagic machinery, facilitating Mcl-1's delivery to autolysosomes for degradation. This mechanism contributes to the disruption of Bcl-2 family protein balance, favoring pro-apoptotic signaling and enhancing cancer cell elimination [4] [5].
The comprehensive preclinical data on this compound supports several promising research applications and future development directions:
Combination therapy strategies: Based on its mechanism of action, this compound represents an attractive combination partner with other targeted agents, including HER2 inhibitors for breast cancer models with complementary pathway alterations. The durable responses observed in preclinical models suggest potential for reduced treatment frequency in clinical settings [2].
Biomarker development: The association between PIK3CA mutations and sensitivity to this compound supports the development of predictive biomarkers for patient selection [4] [5]. Additionally, the observed preferential tumor tissue accumulation warrants investigation of imaging approaches to verify target engagement in clinical settings [2].
Resistance mechanism studies: While dual PI3K/mTOR inhibitors can overcome certain resistance mechanisms associated with single-pathway inhibition, the potential for acquired resistance remains. Research into bypass signaling pathways and adaptive responses to sustained PI3K/mTOR inhibition will be crucial for optimizing therapeutic efficacy.
Translational considerations: The favorable therapeutic index suggested by this compound's preferential effects on tumor tissue versus normal tissues [2], combined with its tumor regression capabilities in multiple models, supports its potential as a clinical candidate. However, the translation of dual PI3K/mTOR inhibitors has faced challenges related to therapeutic window optimization in human trials, making careful dose selection and schedule optimization critical for future development.
This compound demonstrates a compelling preclinical profile among dual PI3K/mTOR inhibitors, characterized by potent enzyme inhibition, broad antitumor activity across multiple cancer types, and a unique mechanism involving Mcl-1 degradation in specific contexts. Its ability to achieve sustained pathway suppression and induce tumor regression in xenograft models, combined with preferential tumor tissue accumulation, distinguishes it from other candidates in this class.
While direct comparative preclinical data between this compound and other dual inhibitors remains limited in the available literature, the consolidated information presented here provides researchers with a comprehensive foundation for candidate evaluation and study design. Future work should focus on head-to-head comparative studies in physiologically relevant models, further exploration of predictive biomarkers, and optimization of combination strategies to maximize therapeutic potential while managing potential toxicities.
The following table summarizes the key experimental findings on the duration and effects of this compound on pathway biomarkers, primarily from a study on an MDA-MB-361 (breast cancer) mouse xenograft model [1] [2] [3].
| Aspect | Experimental Details | Findings on Biomarker Suppression |
|---|---|---|
| In Vitro Potency (IC₅₀) | Cell-free kinase assay [1] [2] | PI3Kα: 2 nM; mTOR: 3 nM; PI3Kβ: 7 nM; PI3Kδ: 14 nM; PI3Kγ: 16 nM [1] [2] [3] |
| In Vivo Suppression Duration | Single 100 mg/kg dose in MDA-MB-361 xenograft; analysis of tumor tissue via Western blot [1] | Full suppression of p-Akt (T308 & S473) at 8 hours; suppression still evident at 24 hours post-dose [1]. |
| Induction of Apoptosis | Single 100 mg/kg dose in MDA-MB-361 xenograft; analysis of tumor tissue [1] | Presence of cleaved PARP (apoptosis marker) observed at 8 and 24 hours post-dose [1]. |
| Tumor Growth Impact | 100 mg/kg daily for 5 days (one round) in MDA-MB-361 xenograft [1] [3] | Reduced tumor volume from 260 mm³ to 129 mm³; prevented tumor regrowth for 70 days [1] [3]. |
The sustained biomarker suppression over 24 hours from a single dose and the long-term anti-tumor effect from a short course of treatment highlight the potent and durable pharmacological activity of this compound [1].
For fellow researchers aiming to replicate or understand these findings, here are the methodologies behind the key data.
In Vitro Kinase Assay (IC₅₀ Determination): The half-maximal inhibitory concentration (IC₅₀) values for this compound against PI3K isoforms and mTOR were determined using a fluorescence polarization (FP) format assay. This assay measures the displacement of a fluorescent probe from the kinase's ATP-binding pocket. The assay was run in a 384-well plate format, with reactions stopped using a detection buffer containing the probe, and fluorescence polarization was measured with a plate reader [2].
In Vivo Biomarker Analysis (Duration of Action): The duration of pathway suppression was evaluated in mouse xenograft models. After administering a single dose of this compound, tumor tissues were collected at various time points (e.g., 8 and 24 hours). The levels of phosphorylated Akt (p-Akt) at key residues (T308 and S473) and the apoptosis marker cleaved PARP in the tumor lysates were analyzed using Western blotting [1] [2].
To fully appreciate the biomarker data, it's helpful to visualize the pathway this compound inhibits. The PI3K-Akt-mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers [4] [5].
As the diagram shows, this compound acts as a dual inhibitor by directly targeting the ATP-binding pockets of both PI3K and mTOR (complexes 1 and 2) [4] [6]. This simultaneous inhibition is significant because it can block the pathway more completely than targeting PI3K alone and may prevent the compensatory activation of Akt that can occur with mTORC1-only inhibitors [4] [7].
The table below summarizes the core experimental data for these inhibitors, highlighting their distinct target preferences and cellular effects.
| Inhibitor | Primary Targets (IC₅₀) | Other Key Targets | Cellular Growth Inhibition (IC₅₀) | Key Cellular Markers/Effects |
|---|
| PKI-402 | PI3Kα: 2 nM [1] [2] [3] mTOR: 3 nM [1] [2] [3] | PI3Kβ (7 nM), PI3Kδ (14 nM), PI3Kγ (16 nM) [1] [2] [3] | 6-349 nM across various human tumor cell lines [1] [3] | ↓ p-Akt (T308 & S473), ↓ p-p70S6K, ↓ p-4EBP1; induces cleaved PARP (apoptosis) [1] [2]. | | PI-103 | p110α/γ (PIK-75 class) [4] | mTORC1 (20 nM), mTORC2 (83 nM), DNA-PK [4] | Information not specified in search results | Information not specified in search results. | | PIK-75 | p110α (IC₅₀ = 5.8 nM) [4] p110γ (IC₅₀ = 6.4 nM) [4] | p110δ (0.12 μM), DNA-PK ( 2 μM) [4] | Information not specified in search results | Information not specified in search results. |
These compounds are all ATP-competitive inhibitors that target the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and regulates cell survival, growth, and metabolism [5]. The diagram below illustrates how each inhibitor interacts with key nodes in this pathway.
This compound: In vivo efficacy was demonstrated in mouse xenograft models. A single 100 mg/kg dose suppressed Akt phosphorylation and induced apoptosis (cleaved PARP) in MDA-MB-361 breast cancer tumors. A regimen of 100 mg/kg daily for 5 days reduced tumor volume and prevented regrowth for 70 days [1] [2]. It also significantly inhibited the growth of U87MG glioblastoma and A549 non-small cell lung cancer models [1].
PI-103: This inhibitor was identified as the first potent synthetic inhibitor of both mTORC1 and mTORC2 complexes, expanding its impact beyond PI3K signaling [4]. A 2025 study also highlighted that wild-type STAG2 bladder cancer cells showed greater sensitivity to PI-103 compared to STAG2 knockout cells, suggesting a potential role for STAG2 status in predicting response to this inhibitor [6].
PIK-75: This compound is noted for its high selectivity for the p110α and p110γ isoforms. Biochemical profiling revealed over 100-fold selectivity for these primary targets over other class I PI3-Ks [4]. Its action on p110α, a frequently mutated kinase in cancer, makes it a key tool for dissecting the role of this specific isoform.
The table below summarizes key experimental data on PKI-402's activity, providing a direct comparison of its performance across different models.
| Aspect | Experimental Data |
|---|---|
| Biochemical Potency (IC₅₀) | PI3Kα: 2 nM; PI3Kβ: 7 nM; PI3Kδ: 14 nM; PI3Kγ: 16 nM; mTOR: 3 nM [1]. |
| Cellular Efficacy (IC₅₀) | Growth inhibition across human tumor cell lines: 6 to 349 nM [1]. Cytotoxicity in PC3 cells (PTEN mutant): 21 nM [1]. | | In Vivo Efficacy | Breast Cancer (MDA-MB-361): 100 mg/kg (daily for 5 days) reduced tumor volume from 260 mm³ to 129 mm³ and prevented regrowth for 70 days [1]. Glioblastoma (U87MG): 100 mg/kg caused significant tumor growth reduction [1]. Lung Cancer (A549): Significant growth inhibition at 25 mg/kg and 50 mg/kg [1]. | | Comparison with PF-04691502 | In GEP-NET models, this compound decreased pAkt for <24h, whereas PF-04691502's inhibition lasted up to 72h [2]. |
To support experimental replication and validation, here are the methodologies from key studies.
The diagram below illustrates the core mechanism of action of this compound and a generalized workflow for in vivo efficacy studies, which are central to validating its tumor regression capabilities.